![molecular formula C18H26ClN3O B3951034 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B3951034.png)
1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine
Overview
Description
1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of piperazine derivatives and has been found to possess promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine is not fully understood. However, it is believed to act by modulating the activity of key signaling pathways involved in disease progression, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, it has been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and development of novel drug formulations. Additionally, there is a need for more studies on its potential applications in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
In conclusion, this compound is a promising chemical compound with potential applications in drug discovery and development. Its pharmacological properties and mechanism of action make it an attractive target for further research, and its future directions are likely to yield significant advancements in the field of medicine.
Scientific Research Applications
1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine has been extensively studied for its potential applications in drug discovery and development. It has been found to possess significant activity against a range of disease targets, including cancer, neurological disorders, and infectious diseases.
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-20-10-12-22(13-11-20)18(23)16-6-8-21(9-7-16)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDFQTYJZVKMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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